molecular formula C10H15N3O2 B13087014 Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate

Cat. No.: B13087014
M. Wt: 209.24 g/mol
InChI Key: AGHJAIPFKLDWPA-UHFFFAOYSA-N
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Description

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate is a heterocyclic compound that features a unique fusion of imidazole and diazepine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl imidazole-2-carboxylate with a suitable diamine, followed by cyclization to form the diazepine ring. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate is unique due to its specific ring fusion and the presence of an ethyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-15-10(14)8-7-12-9-3-4-11-5-6-13(8)9/h7,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHJAIPFKLDWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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